REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH3:17])[C:7]1=[O:18].ClCCCCN1C(=O)C2C(=CC=CC=2)N(C)C1=O.[I-:37].[Na+]>C(C(C)=O)C>[I:37][CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH3:17])[C:7]1=[O:18] |f:2.3|
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Name
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3-(4-bromobutyl)-1,2,3,4-tetrahydro-1-methyl-2,4-dioxoquinazoline
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
BrCCCCN1C(N(C2=CC=CC=C2C1=O)C)=O
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Name
|
3-(4-chlorobutyl)-1,2,3,4-tetrahydro-1-methyl-2,4-dioxoquinazoline
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Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
ClCCCCN1C(N(C2=CC=CC=C2C1=O)C)=O
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Name
|
|
Quantity
|
2.64 g
|
Type
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reactant
|
Smiles
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[I-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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C(C)C(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction is heated
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Type
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TEMPERATURE
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Details
|
at reflux for 16 h
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between 200 mL of ethyl acetate and 5 mL of water
|
Type
|
WASH
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Details
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The organic solution is washed with 10 mL of 1% aqueous sodium sulfite and 10 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ICCCCN1C(N(C2=CC=CC=C2C1=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |